molecular formula C16H17N3O3 B11945600 2-(3-Phenylureido)ethyl N-phenylcarbamate CAS No. 103791-67-9

2-(3-Phenylureido)ethyl N-phenylcarbamate

Cat. No.: B11945600
CAS No.: 103791-67-9
M. Wt: 299.32 g/mol
InChI Key: SYKKXOQGUGBKQM-UHFFFAOYSA-N
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Description

2-(3-Phenylureido)ethyl N-phenylcarbamate is an organic compound with the molecular formula C16H17N3O3 It is known for its unique structure, which includes both ureido and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylureido)ethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-(3-aminophenyl)ethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the consistency and quality of the final product. This may involve purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylureido)ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(3-Phenylureido)ethyl N-phenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Phenylureido)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl carbamate
  • Ethyl N-phenylcarbamate
  • 3-Phenylureidoethyl carbamate

Uniqueness

2-(3-Phenylureido)ethyl N-phenylcarbamate is unique due to its dual functional groups (ureido and carbamate), which confer distinct chemical and biological properties

Properties

CAS No.

103791-67-9

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-(phenylcarbamoylamino)ethyl N-phenylcarbamate

InChI

InChI=1S/C16H17N3O3/c20-15(18-13-7-3-1-4-8-13)17-11-12-22-16(21)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21)(H2,17,18,20)

InChI Key

SYKKXOQGUGBKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCOC(=O)NC2=CC=CC=C2

Origin of Product

United States

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